molecular formula C18H22N2O4 B2828441 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid CAS No. 1028834-07-2

2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid

Cat. No.: B2828441
CAS No.: 1028834-07-2
M. Wt: 330.384
InChI Key: YTJIVCQUHWBOSS-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound that features a furan ring, a mesityl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with Mesitylamine: The furan-2-ylmethylamine is then coupled with mesitylamine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the butanoic acid moiety.

    Substitution: Various substituted amines or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The furan ring and mesityl group can facilitate binding to hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-((Furan-2-ylmethyl)amino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoic acid moiety.

    2-((Furan-2-ylmethyl)amino)-4-(phenylamino)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a mesityl group.

Uniqueness

2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesityl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-7-12(2)17(13(3)8-11)20-16(21)9-15(18(22)23)19-10-14-5-4-6-24-14/h4-8,15,19H,9-10H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIVCQUHWBOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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